Methyl 3-fluoroisonicotinate
Overview
Description
Methyl 3-fluoroisonicotinate is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 g/mol . The IUPAC name for this compound is methyl 3-fluoropyridine-4-carboxylate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
. The InChI key is KAXQMQPQJSMLLM-UHFFFAOYSA-N
. The canonical SMILES structure is COC(=O)C1=C(C=NC=C1)F
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a computed XLogP3-AA value of 0.8 , indicating its lipophilicity. It has no hydrogen bond donors, four hydrogen bond acceptors , and two rotatable bonds . Its exact mass and monoisotopic mass are both 155.03825660 g/mol . The topological polar surface area is 39.2 Ų , and it has 11 heavy atoms . The compound is covalently bonded and has a complexity of 151 .Scientific Research Applications
Biomarker Development
Methyl 3-fluoroisonicotinate and its derivatives play a critical role in the development of biomarkers. For instance, the methylation of long interspersed nuclear element-1 (LINE-1) in tumor DNA, measured by quantitative methylation-specific PCR, was investigated as a potential biomarker for colorectal cancer prognosis and for predicting the survival benefit from adjuvant chemotherapy with oral fluoropyrimidines (Kawakami et al., 2011).
Enhancing Aptamer Stability
Modified nucleotides, including those involving 3-fluoroisonicotinate derivatives, have been utilized to improve the stability of aptamers in serum, which is crucial for their function in therapeutics. The study by Kratschmer & Levy (2017) specifically examined the effect of various chemical modifications on the stability of a control oligonucleotide sequence, indicating the potential of such modifications in enhancing the serum stability of selected aptamers (Kratschmer & Levy, 2017).
Imaging Applications
The fluorescent properties of this compound derivatives are leveraged in various imaging techniques. For example, a study on methylene blue highlighted its usage in intraoperative fluorescent imaging, indicating the broader application potential of fluorescence in medical procedures (Cwalinski et al., 2020). Another study focused on the synthesis of an aggregation-induced emission (AIE) active fluorogen, showcasing its application in cell imaging (Yu et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure of compounds, including this compound, is fundamental in scientific research. Studies like the one by Nair et al. (2020), which focused on the molecular structure of 3-fluorotoluene, are essential for comprehending the complex behaviors of these molecules, including their torsional states and spectral properties (Nair et al., 2020).
Chemical Sensing
This compound derivatives are used in the development of chemical sensors. For example, Patra et al. (2018) designed a fluorogenic chemosensor that efficiently detects Zn2+ and Al3+ ions, demonstrating the important role of these compounds in the creation of sensitive and selective chemical sensors (Patra et al., 2018).
Safety and Hazards
Methyl 3-fluoroisonicotinate is considered hazardous . It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Mechanism of Action
Mode of Action
It is known that the compound is used in the synthesis of other substances
Biochemical Pathways
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application . They are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 3-fluoroisonicotinate is currently unknown .
Result of Action
As a chemical used in the synthesis of other substances , its primary role may be as a precursor in various chemical reactions rather than having direct cellular effects.
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Properties
IUPAC Name |
methyl 3-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQMQPQJSMLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673216 | |
Record name | Methyl 3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876919-08-3 | |
Record name | Methyl 3-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluoroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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